molecular formula C10H8ClN3 B13994552 6-(3-Chlorophenyl)-3-pyridazinamine CAS No. 342047-19-2

6-(3-Chlorophenyl)-3-pyridazinamine

Cat. No.: B13994552
CAS No.: 342047-19-2
M. Wt: 205.64 g/mol
InChI Key: VACJDFMIJSFHGM-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-3-pyridazinamine is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-3-pyridazinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzonitrile and hydrazine hydrate.

    Formation of Pyridazine Ring: The reaction between 3-chlorobenzonitrile and hydrazine hydrate under reflux conditions in ethanol leads to the formation of 3-(3-chlorophenyl)-1,2-dihydropyridazine.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-3-pyridazinamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Chlorophenyl)-3-pyridazinamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-3-pyridazinamine
  • 3-(4-Chlorophenyl)-3-pyridazinamine
  • 6-(2-Chlorophenyl)-3-pyridazinamine

Comparison

6-(3-Chlorophenyl)-3-pyridazinamine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.

Properties

CAS No.

342047-19-2

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

6-(3-chlorophenyl)pyridazin-3-amine

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H,(H2,12,14)

InChI Key

VACJDFMIJSFHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)N

Origin of Product

United States

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